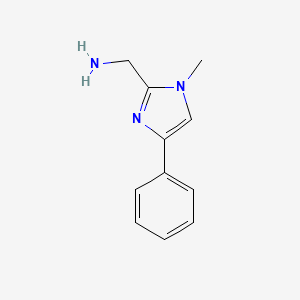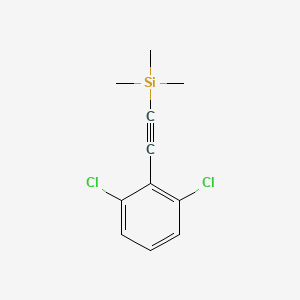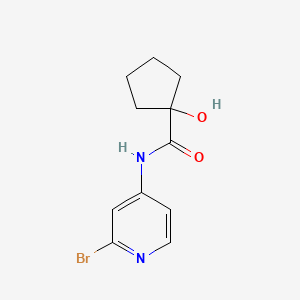
Tert-butyl 4-(2-methoxypyridin-3-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-methoxypyridin-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a tert-butyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methoxypyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-methoxypyridine. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-methoxypyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major products formed are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced derivatives, where the carbonyl group is converted to an alcohol.
Substitution: The major products are substituted derivatives, where the tert-butyl or methoxy group is replaced by another functional group.
Applications De Recherche Scientifique
Tert-butyl 4-(2-methoxypyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-methoxypyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-ethoxypyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazinopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-methoxypyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s chemical properties, such as its solubility and reactivity, as well as its biological activities. The methoxy group can also participate in hydrogen bonding and other interactions, which can enhance the compound’s binding affinity to its molecular targets.
Propriétés
Formule moléculaire |
C15H23N3O3 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
tert-butyl 4-(2-methoxypyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-10-8-17(9-11-18)12-6-5-7-16-13(12)20-4/h5-7H,8-11H2,1-4H3 |
Clé InChI |
OFIRPWPZQULQCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine](/img/structure/B13871547.png)

![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)


![4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine](/img/structure/B13871588.png)

![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)
![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)

![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)
